molecular formula C11H22N2 B2617495 1-(Cyclopentylmethyl)piperidin-4-amine CAS No. 64306-78-1

1-(Cyclopentylmethyl)piperidin-4-amine

Cat. No.: B2617495
CAS No.: 64306-78-1
M. Wt: 182.311
InChI Key: PWPPWWYNPCKJIJ-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)piperidin-4-amine is an organic compound with the molecular formula C11H22N2. It belongs to the class of piperidine derivatives, which are known for their wide range of applications in pharmaceuticals and organic synthesis . This compound features a piperidine ring substituted with a cyclopentylmethyl group and an amine group at the 4-position, making it a versatile building block in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopentylmethyl)piperidin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . These reactions typically require specific conditions such as controlled temperature and pressure to achieve high yields.

Industrial Production Methods: Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenated compounds or alkylating agents are used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Cyclopentylmethyl)piperidin-4-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopentylmethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(cyclopentylmethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-11-5-7-13(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPPWWYNPCKJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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